

Synthesis and Characterization of PA-6 Dihydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	PA-6 dihydrochloride
CAS No.:	1199627-07-0
Cat. No.:	B6356395

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Introduction & Scientific Context

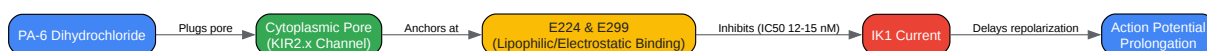
PA-6 dihydrochloride (1,5-Bis[4-[[imino(phenyl)methyl]amino]phenoxy]pentane dihydrochloride) has emerged as a critical pharmacological tool and a promising therapeutic candidate in cardiovascular electrophysiology. Originally derived from efforts to optimize the antiprotozoal drug pentamidine, PA-6 exhibits profound selectivity and potency as an inhibitor of the inward rectifier potassium current (IK1), carried by KIR2.x channels[1]. With an IC50 of 12–15 nM, it is uniquely positioned for the investigation and potential treatment of atrial fibrillation (AF) and short QT syndrome type 3 (SQT3)[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the causality behind the chemical synthesis and electrophysiological characterization of **PA-6 dihydrochloride**, ensuring that every protocol serves as a self-validating system for researchers and drug development professionals.

Mechanistic Grounding: The Pathway of IK1 Inhibition

Understanding the mechanism of action is essential for designing accurate characterization assays. Unlike its parent compound pentamidine, which relies heavily on electrostatic interactions, molecular modeling reveals that PA-6 adopts a distinct binding mode within the cytoplasmic pore of the KIR2.1 channel[3].

The structural modifications in PA-6 replace the terminal amidine groups of pentamidine with N-phenylcarboximidamide moieties. This shift reduces electrostatic reliance and increases lipophilic interactions with acidic residues E224 and E299[3][4]. The result is a highly favorable free energy of binding ($\Delta G = -44.1$ kJ/mol for PA-6 vs. -31.7 kJ/mol for pentamidine) and an absence of off-target trafficking inhibition at therapeutic concentrations[1][5].



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Caption: Diagram illustrating the mechanism of action of PA-6 binding to the KIR2.1 cytoplasmic pore.

Chemical Synthesis Protocol

The synthesis of **PA-6 dihydrochloride** is a convergent process relying on the Pinner reaction to generate an activated imidate, followed by coupling with a diamine linker[6]. Every step must be tightly controlled to prevent side reactions.

Phase 1: Synthesis of 1,5-Bis(4-aminophenoxy)pentane

- Alkylation: React 1,5-dibromopentane (1 eq) with 4-nitrophenol (2.2 eq) in anhydrous N,N-dimethylformamide (DMF) using K_2CO_3 (3 eq) as a base. Heat at $80^\circ C$ for 12 hours.

- Causality: DMF accelerates the SN2 nucleophilic substitution. Excess base ensures complete deprotonation of the phenol, preventing mono-alkylated impurities.
- Precipitation: Pour the mixture into ice water to precipitate 1,5-bis(4-nitrophenoxy)pentane. Filter and wash with water.
- Reduction: Dissolve the dinitro intermediate in ethanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature until H₂ uptake ceases.
 - Validation Checkpoint: TLC should show complete disappearance of the yellow dinitro spot. Filter through Celite to remove Pd/C and concentrate to yield the diamine.

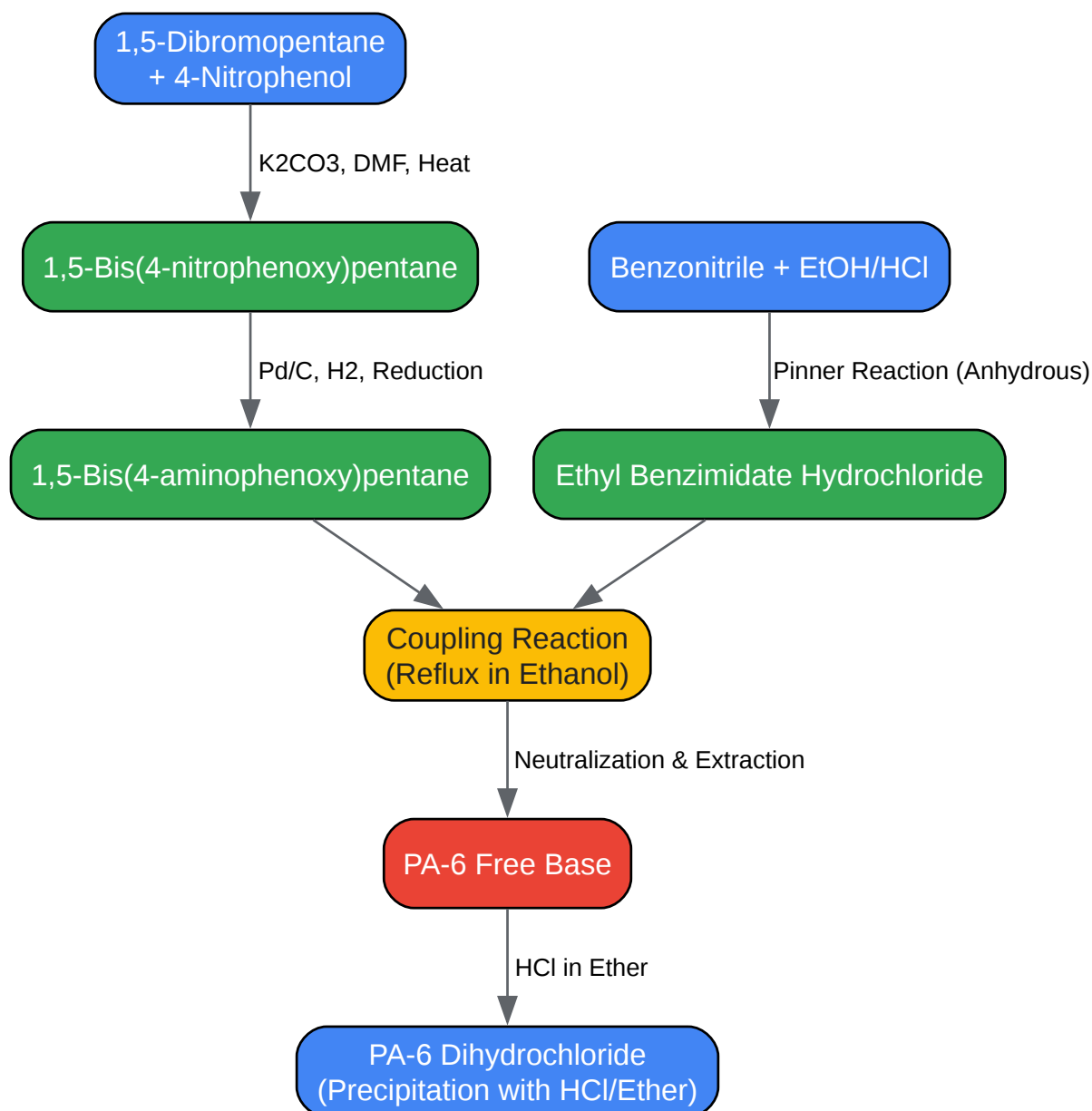
Phase 2: Pinner Reaction for Ethyl Benzimidate Hydrochloride

- Imidate Formation: Dissolve benzonitrile (1 eq) in absolute ethanol (1.2 eq). Cool to 0°C in an ice bath.
- Acidification: Bubble rigorously dried HCl gas through the solution until saturation.
 - Causality: Strict anhydrous conditions are mandatory. The presence of trace water will irreversibly hydrolyze the highly reactive imidate ester intermediate into ethyl benzoate, terminating the synthesis.
- Crystallization: Seal the flask and store at 4°C for 24 hours. Add cold anhydrous diethyl ether to precipitate ethyl benzimidate hydrochloride. Filter quickly under a nitrogen blanket.

Phase 3: Amidine Coupling and Salt Formation

- Coupling: Suspend ethyl benzimidate hydrochloride (2.2 eq) and 1,5-bis(4-aminophenoxy)pentane (1 eq) in anhydrous ethanol. Reflux for 24 hours.
 - Causality: The nucleophilic amine attacks the electrophilic carbon of the imidate, expelling ethanol to form the N-phenylcarboximidamide (PA-6 free base).
- Neutralization: Cool the mixture, evaporate the solvent, and neutralize with 1M NaOH. Extract the PA-6 free base into dichloromethane (DCM) and dry over MgSO₄.

- Salt Formation: Dissolve the free base in minimal ethanol. Dropwise, add a 2M solution of HCl in diethyl ether until precipitation is complete.
 - Validation Checkpoint: Collect the white to beige powder. The dihydrochloride salt ensures optimal aqueous/DMSO solubility for biological assays.



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Caption: Step-by-step chemical synthesis workflow for **PA-6 dihydrochloride** via the Pinner reaction.

Physicochemical Characterization

To validate the structural integrity of the synthesized **PA-6 dihydrochloride**, the following analytical profile must be confirmed against the metrics below^[7]:

Table 1: Physicochemical Properties of **PA-6 Dihydrochloride**

Property	Specification
IUPAC Name	1,5-Bis[4-[[imino(phenyl)methyl]amino]phenoxy]pentane dihydrochloride
Molecular Formula	C ₃₁ H ₃₂ N ₄ O ₂ · 2HCl
Molecular Weight	565.53 g/mol
CAS Number	1199627-07-0 (Dihydrochloride)
Appearance	White to beige crystalline powder
Solubility	DMSO (~20 mg/mL), Poorly soluble in water

Electrophysiological Characterization (In Vitro)

The validation of PA-6 as an IK1 inhibitor requires precise electrophysiological techniques. The choice of the inside-out patch-clamp configuration over the whole-cell configuration is a mechanistic necessity. Because PA-6 targets the cytoplasmic pore region of the KIR2.1 channel^{[2][3]}, whole-cell configurations introduce a confounding variable—the drug's membrane permeability. Excising the patch eliminates the plasma membrane barrier, allowing the quantification of the true binding affinity.

Step-by-Step Patch-Clamp Protocol

- Cell Preparation: Culture HEK293T cells and transiently transfect them with human KCNJ2 (KIR2.1) plasmids. Use a GFP reporter to identify successfully transfected cells after 48 hours^[2].

- Solution Preparation: Use symmetrical high-potassium solutions to isolate the IK1 current.
 - Bath (Cytoplasmic) Solution: 125 mM K-gluconate, 10 mM KCl, 5 mM HEPES, 5 mM EGTA, 2 mM MgCl₂, pH 7.2 (KOH).
 - Pipette (Extracellular) Solution: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 15 mM HEPES, pH 7.4 (NaOH)[2].
- Patch Configuration: Form a giga-ohm seal (>1 GΩ) on a GFP-positive cell. Rapidly withdraw the pipette to excise the membrane patch into the inside-out configuration.
- Drug Application: Perfuse **PA-6 dihydrochloride** directly onto the exposed cytoplasmic face of the patch.
 - Causality: Direct cytoplasmic application prevents the artificial right-shift of the dose-response curve seen in whole-cell assays, revealing the true IC₅₀ of 12-15 nM[1].
- Data Acquisition: Apply a voltage ramp protocol from -100 mV to +100 mV over 5 seconds. Measure the inward current at -80 mV and outward current at +50 mV.

Table 2: Electrophysiological Selectivity Profile As demonstrated in Table 2, PA-6 exhibits exceptional selectivity for KIR2.1, avoiding the off-target proarrhythmic liabilities (such as hERG blockade) common in earlier pentamidine analogues[1][5].

Ion Channel Target	Current Type	PA-6 IC50 (nM)	Selectivity Implication
KIR2.1 (KCNJ2)	IK1 (Inward Rectifier)	12 – 15 nM	Primary Target (Potent Blockade)
hERG (KCNH2)	IKr (Delayed Rectifier)	> 10,000 nM	No QT prolongation risk at therapeutic doses
Nav1.5 (SCN5A)	INa (Fast Sodium)	> 10,000 nM	Preserved depolarization velocity
Cav1.2 (CACNA1C)	ICa-L (L-type Calcium)	> 10,000 nM	Preserved calcium handling
Kv4.3 (KCND3)	Ito (Transient Outward)	> 10,000 nM	Preserved early repolarization phase

Formulation and Storage Guidelines

To maintain the integrity of **PA-6 dihydrochloride** for in vitro and ex vivo applications:

- Reconstitution: **PA-6 dihydrochloride** is highly soluble in DMSO. Prepare a stock solution at 10-20 mM. Sonication may be used to ensure complete dissolution[8].
- Storage: Store the lyophilized powder at -20°C for up to 1 year, or -80°C for up to 2 years. Protect from light and moisture[9]. Aliquot reconstituted DMSO stocks to avoid repeated freeze-thaw cycles.

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